molecular formula C13H9NO3 B11877737 2,3-Dihydrobenzo[g]quinoline-4,5,10(1H)-trione CAS No. 6566-47-8

2,3-Dihydrobenzo[g]quinoline-4,5,10(1H)-trione

Cat. No.: B11877737
CAS No.: 6566-47-8
M. Wt: 227.21 g/mol
InChI Key: FSQLNBBCVNUWHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydrobenzo[g]quinoline-4,5,10(1H)-trione is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique trione structure, which consists of three carbonyl groups attached to a quinoline core. The presence of these carbonyl groups imparts significant reactivity to the compound, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydrobenzo[g]quinoline-4,5,10(1H)-trione typically involves the cyclocondensation of 2-amino-1,4-naphthoquinone with Meldrum’s acid and substituted benzaldehydes. This reaction proceeds under green conditions, often utilizing microwave irradiation to enhance the reaction rate and yield . The reaction conditions are carefully controlled to ensure the formation of the desired trione structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrobenzo[g]quinoline-4,5,10(1H)-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include a variety of quinoline derivatives, each with unique functional groups and properties. These derivatives can be further utilized in various applications, including pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of 2,3-Dihydrobenzo[g]quinoline-4,5,10(1H)-trione involves its interaction with specific molecular targets and pathways. The compound’s trione structure allows it to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and proteins. This interaction can disrupt cellular processes and result in the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydrobenzo[g]quinoline-4,5,10(1H)-trione is unique due to its trione structure, which imparts distinct reactivity and bioactivity. This uniqueness makes it a valuable compound for various applications in chemistry, biology, and industry .

Properties

CAS No.

6566-47-8

Molecular Formula

C13H9NO3

Molecular Weight

227.21 g/mol

IUPAC Name

5-hydroxy-2,3-dihydrobenzo[g]quinoline-4,10-dione

InChI

InChI=1S/C13H9NO3/c15-9-5-6-14-11-10(9)12(16)7-3-1-2-4-8(7)13(11)17/h1-4,16H,5-6H2

InChI Key

FSQLNBBCVNUWHD-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2C(=C(C3=CC=CC=C3C2=O)O)C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.